2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile
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Overview
Description
2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The 4-chlorophenyl, oxoethyl, thio, and methylthio groups are introduced through various substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions such as temperature and pH.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of high-throughput screening: to identify the most efficient catalysts and reaction conditions.
Scale-up processes: to transition from laboratory-scale synthesis to industrial-scale production.
Purification techniques: such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile would depend on its specific interactions with biological targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interference with DNA or RNA: Affecting gene expression and protein synthesis.
Modulation of cellular processes: Influencing cell signaling, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrimidine-5-carbonitrile: Lacks the methylthio group.
2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine: Lacks the carbonitrile group.
2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of specific functional groups such as the 4-chlorophenyl, oxoethyl, thio, and methylthio groups, along with the carbonitrile moiety, gives 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile unique chemical and biological properties. These properties can be exploited for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
2-amino-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS2/c1-21-12-10(6-16)13(19-14(17)18-12)22-7-11(20)8-2-4-9(15)5-3-8/h2-5H,7H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQLJNIKZQBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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